
O,O-Diethyl phosphorotelluroate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl phosphorotelluroate, sodium salt is a chemical compound with the molecular formula C4H10NaO3PTe and a molecular weight of 287.683931. It is known for its unique properties and applications in various scientific fields .
Preparation Methods
The synthesis of O,O-Diethyl phosphorotelluroate, sodium salt typically involves the reaction of diethyl phosphorochloridate with sodium telluride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
O,O-Diethyl phosphorotelluroate, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurium and other reduced species.
Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
O,O-Diethyl phosphorotelluroate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of O,O-Diethyl phosphorotelluroate, sodium salt involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
O,O-Diethyl phosphorotelluroate, sodium salt can be compared with other similar compounds, such as:
- O,O-Diethyl phosphorothioate, sodium salt
- O,O-Diethyl phosphoroselenoate, sodium salt
- O,O-Diethyl phosphorodithioate, sodium salt These compounds share similar structures but differ in the central atom (tellurium, sulfur, selenium, etc.), which imparts unique properties and reactivity to each compound. This compound is unique due to the presence of tellurium, which influences its chemical behavior and applications .
Properties
Molecular Formula |
C4H10NaO3PTe |
|---|---|
Molecular Weight |
287.7 g/mol |
IUPAC Name |
sodium;diethoxy-oxido-tellanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PTe.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 |
InChI Key |
KOVZBRVKGTULTQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=[Te])([O-])OCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


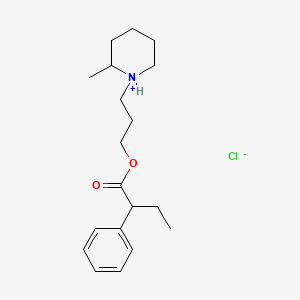
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)


![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
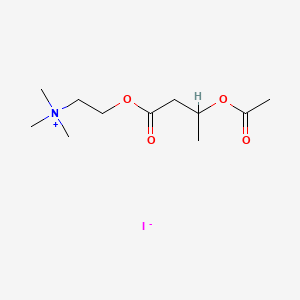
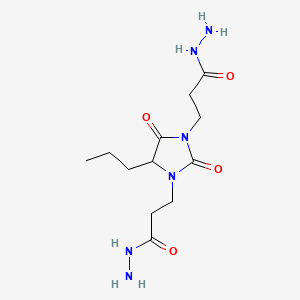

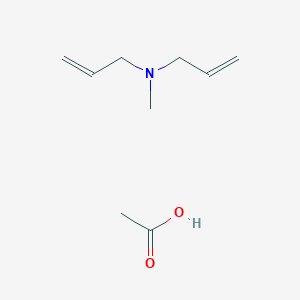

![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
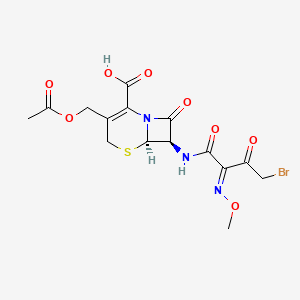
![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
